![molecular formula C20H17N7O2S B293086 2-[(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B293086.png)
2-[(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as OPPT and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of OPPT is not fully understood. However, studies have suggested that OPPT may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids. This inhibition leads to the disruption of DNA replication and cell division, resulting in the inhibition of bacterial and fungal growth. Moreover, OPPT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which leads to cell death.
Biochemical and Physiological Effects:
OPPT has been found to have several biochemical and physiological effects. Studies have shown that OPPT can induce oxidative stress in bacterial cells, leading to the accumulation of reactive oxygen species (ROS) and the disruption of cellular metabolism. Moreover, OPPT has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids in bacterial cells. In addition, OPPT has been found to induce apoptosis in cancer cells by altering the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
OPPT has several advantages and limitations for lab experiments. One of the advantages of OPPT is its broad-spectrum antibacterial and antifungal activity. This makes it a potential candidate for the development of new antibiotics and antifungal agents. Moreover, OPPT has been shown to have low toxicity towards mammalian cells, making it a safe compound for use in lab experiments. However, one of the limitations of OPPT is its low solubility in water, which makes it difficult to use in certain experiments that require a high concentration of the compound.
Zukünftige Richtungen
There are several future directions for the research on OPPT. One of the potential directions is the development of new antibiotics and antifungal agents based on the structure of OPPT. Moreover, the mechanism of action of OPPT needs to be further elucidated to understand its full potential as an antibacterial, antifungal, and antitumor agent. In addition, the development of new methods for the synthesis of OPPT could lead to the production of larger quantities of the compound, which could facilitate its use in various scientific research applications.
Conclusion:
In conclusion, OPPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of OPPT involves a specific method, and it has been found to exhibit antibacterial, antifungal, and antitumor activities. The mechanism of action of OPPT is not fully understood, but it has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids. OPPT has several advantages and limitations for lab experiments, and there are several future directions for the research on OPPT.
Synthesemethoden
The synthesis of OPPT involves the reaction of 5-phenyl-4,5-dihydro-1H-[1,2,4]triazole-3-thiol with 7-oxo-5-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidine-4-acetic acid hydrazide in the presence of acetic anhydride. This reaction results in the formation of OPPT as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
OPPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. OPPT has been shown to inhibit the growth of various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, OPPT has been found to possess antifungal activity against Candida albicans and Aspergillus niger. Moreover, OPPT has been demonstrated to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C20H17N7O2S |
---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
1-[[2-(7-oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C20H17N7O2S/c28-17(24-25-19(30)23-15-9-5-2-6-10-15)12-26-16(14-7-3-1-4-8-14)11-18(29)27-20(26)21-13-22-27/h1-11,13H,12H2,(H,24,28)(H2,23,25,30) |
InChI-Schlüssel |
GQXANOCFKITZIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NC=N3)N2CC(=O)NNC(=S)NC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NC=N3)N2CC(=O)NNC(=S)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.